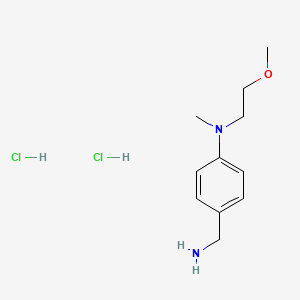
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is a chemical compound with a complex structure that includes an aminomethyl group, a methoxyethyl group, and a methylaniline group. This compound is often used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride typically involves multiple steps. One common method includes the reaction of 4-(aminomethyl)aniline with 2-methoxyethanol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained. The final step involves the addition of hydrochloric acid to form the dihydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and purity. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反応の分析
Types of Reactions
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: It can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the aminomethyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like halides and alkoxides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted aniline derivatives.
科学的研究の応用
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is used in a wide range of scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In the study of enzyme interactions and protein binding.
Medicine: As a potential therapeutic agent in drug development.
Industry: In the production of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism of action of 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction can lead to changes in cellular pathways and biological processes, making it a valuable tool in research.
類似化合物との比較
Similar Compounds
- 4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline
- 4-(aminomethyl)-N-methylaniline
- N-(2-methoxyethyl)-N-methylaniline
Uniqueness
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline dihydrochloride is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This makes it particularly useful in applications where precise control over chemical reactions is required.
特性
分子式 |
C11H20Cl2N2O |
|---|---|
分子量 |
267.19 g/mol |
IUPAC名 |
4-(aminomethyl)-N-(2-methoxyethyl)-N-methylaniline;dihydrochloride |
InChI |
InChI=1S/C11H18N2O.2ClH/c1-13(7-8-14-2)11-5-3-10(9-12)4-6-11;;/h3-6H,7-9,12H2,1-2H3;2*1H |
InChIキー |
QVFQVCVAKNQHAF-UHFFFAOYSA-N |
正規SMILES |
CN(CCOC)C1=CC=C(C=C1)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


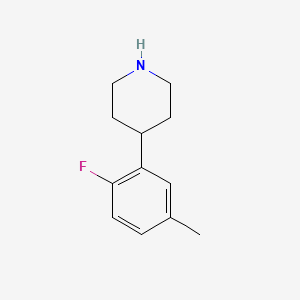
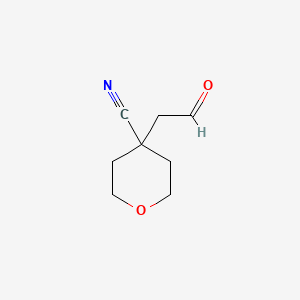
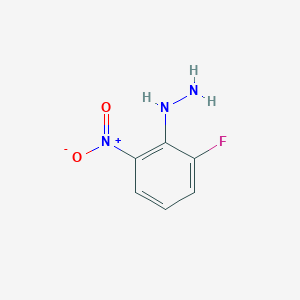
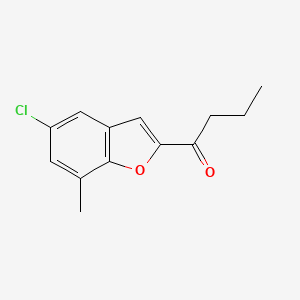
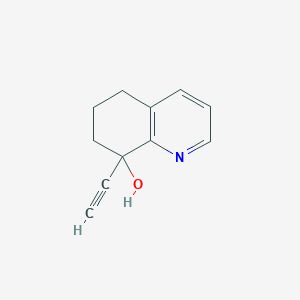


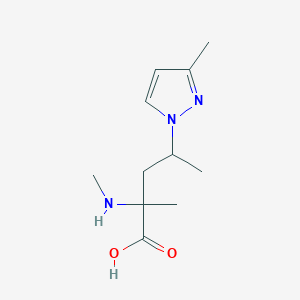
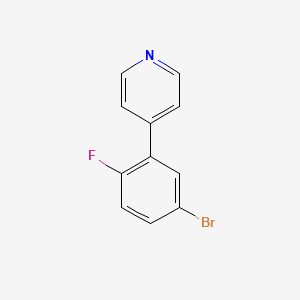

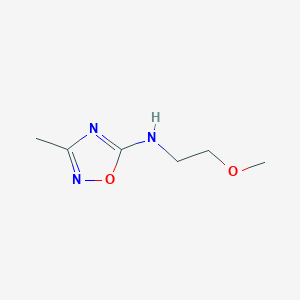
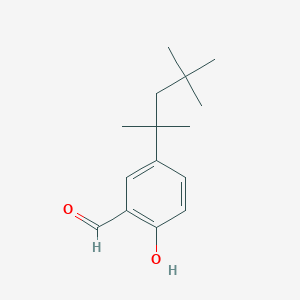
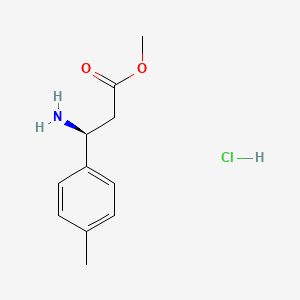
![6-[(2R)-2-aminopropoxy]pyridine-2-carboxylic acid dihydrochloride](/img/structure/B13626596.png)
